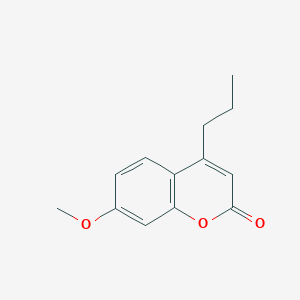![molecular formula C23H26N4O3 B5592628 2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide](/img/structure/B5592628.png)
2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves condensation reactions. For instance, Lu et al. (2021) described the synthesis of a related compound by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). This methodology highlights the complex multi-step processes often required in the synthesis of such intricate molecules.
Molecular Structure Analysis
The crystal structure of compounds structurally similar to “2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide” has been determined, providing insights into their geometric configuration and molecular interactions. For example, the study by Lu et al. (2020) offers a detailed analysis of the molecular structure through spectro-elemental characterizations and single-crystal X-ray analysis, further supported by density functional theory (DFT) for optimized geometric bond lengths and angles (Lu et al., 2020).
Chemical Reactions and Properties
The reactivity of such compounds is explored through their engagement in various chemical reactions. Nirogi et al. (2019) detailed a series of chemical optimizations to identify a clinical candidate with potent activity and selectivity, demonstrating the chemical versatility and potential utility of compounds within this class (Nirogi et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of "2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide" were not found, research in this area typically includes solubility, melting point, and stability analyses. These properties are crucial for understanding the compound's behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with various reagents, are central to comprehensively understanding such molecules. The comparative study by Nasser and Sathiq (2017) on corrosion inhibitors showcases the importance of molecular structure on chemical properties and inhibitor efficiency, highlighting the intricate relationship between structure and reactivity (Nasser & Sathiq, 2017).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, closely related to the queried chemical, was synthesized and its crystal structure determined. It exhibited significant inhibitory activity against some cancer cell lines, showcasing its potential in cancer research and treatment (Lu et al., 2021).
Structural Aspects and Fluorescence in Salt and Inclusion Compounds
Research on structural aspects of similar amide-containing isoquinoline derivatives revealed insights into how these compounds interact with mineral acids, forming gels and crystalline solids. These interactions, particularly the fluorescence properties in host–guest complexes, contribute to understanding the structural and electronic characteristics of similar compounds (Karmakar et al., 2007).
Crystal Structures and Enzyme Inhibitory Activities
Further studies have been conducted on the crystal structures of compounds with similar morpholine and acetamide groups. These studies not only provide detailed insights into their molecular configurations but also explore their potential in enzyme inhibition, which is crucial for developing new therapeutic agents (Galushchinskiy et al., 2017).
Antimicrobial Activity
Novel analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential use of similar compounds in combating microbial infections, with some synthesized compounds showing superior in vitro activity compared to standard drugs (Jayadevappa et al., 2012).
Corrosion Inhibition
Research into N-substituted acetamide derivatives, including compounds with morpholine groups, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in industrial settings where metal preservation is critical (Nasser & Sathiq, 2017).
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-ylindazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-18-9-7-17(8-10-18)27-20-4-2-3-19(26-11-13-30-14-12-26)22(20)23(25-27)24-21(28)15-16-5-6-16/h2-4,7-10,16H,5-6,11-15H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGPPEFOJYMCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)N4CCOCC4)C(=N2)NC(=O)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)
![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)

![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)